2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS 122913-80-8): A Privileged Bifunctional Scaffold in Advanced Drug Discovery
2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS 122913-80-8): A Privileged Bifunctional Scaffold in Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the availability of versatile, bifunctional building blocks. 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) represents a highly strategic scaffold. Featuring an electron-deficient pyridazine core, a reactive C6-halogen, and a flexible C3-hydroxyethyl ether linkage, this molecule provides orthogonal handles for rapid pharmacophore diversification[1].
As a Senior Application Scientist, I have observed that this specific building block is instrumental in the synthesis of advanced kinase inhibitors, BH3 mimetics, and GPCR ligands. The pyridazine core acts as a superior bioisostere for phenyl or pyridine rings, offering two adjacent nitrogen atoms that serve as potent hydrogen-bond acceptors—a critical feature for anchoring molecules within the ATP-binding hinge region of kinases [3]. This whitepaper details the structural rationale, synthetic workflows, mechanistic applications, and validated protocols for utilizing this compound in drug development.
Physicochemical Profiling & Structural Rationale
The utility of 2-(6-chloro-pyridazin-3-yloxy)-ethanol stems from its unique physicochemical profile. The strong dipole moment of the pyridazine ring improves aqueous solubility compared to carbocyclic analogs, while the terminal hydroxyl group provides a vector for extending into solvent-exposed channels or forming additional polar interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 122913-80-8 | Primary identifier for regulatory and procurement tracking [1]. |
| Molecular Formula | C₆H₇ClN₂O₂ | High atom economy for fragment-based drug design (FBDD). |
| Molecular Weight | 174.58 g/mol | Low molecular weight, ideal for maintaining optimal ligand efficiency [2]. |
| SMILES | OCCOc1ccc(Cl)nn1 | Defines the orthogonal reactivity sites (C-Cl bond and primary -OH). |
| LogP (Predicted) | ~0.4 - 0.8 | Hydrophilic nature aids in optimizing ADME properties of the final drug. |
Synthetic Methodologies & Workflows
The true value of 122913-80-8 lies in its chemoselectivity. The molecule is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) of 3,6-dichloropyridazine with ethylene glycol [4]. Once obtained, the orthogonal functional groups allow for divergent synthetic pathways:
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The C6-Chloro Position: Highly activated by the adjacent diazine nitrogens, making it an excellent substrate for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) or secondary S_NAr reactions with amines.
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The Primary Alcohol: Can be activated (via mesylation or tosylation) for nucleophilic displacement, or oxidized to an aldehyde/carboxylic acid to serve as a linker for PROTAC (Proteolysis Targeting Chimera) synthesis.
Synthetic workflow for 122913-80-8 diversification.
Mechanistic Application: Kinase Inhibition (IRE1α Pathway)
Pyridazine derivatives synthesized from 122913-80-8 are frequently deployed as Type I kinase inhibitors. A prime example is the targeting of the Inositol-Requiring Enzyme 1α (IRE1α), a dual kinase-endoribonuclease critical to the Unfolded Protein Response (UPR) in mammalian cells [3].
When a substituted amine is coupled to the C6 position of our building block, the resulting imidazo-pyridazine or amino-pyridazine core binds directly to the ATP-binding pocket (hinge region) of the IRE1α kinase domain. The N1 and N2 atoms of the pyridazine ring form canonical hydrogen bonds with the backbone amides of the hinge (e.g., Cys645). Meanwhile, the hydroxyethyl ether chain (derived from 122913-80-8) can be tailored to project out of the active site, improving solubility or engaging the ribose-binding pocket.
IRE1α pathway modulation by pyridazine-based inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol via S_NAr
Objective: Mono-functionalize 3,6-dichloropyridazine with ethylene glycol [4].
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Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve ethylene glycol (10.0 equiv) in anhydrous Tetrahydrofuran (THF).
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Causality: A massive stoichiometric excess of ethylene glycol is critical. This statistical bias suppresses the formation of the undesired symmetrical dimer (1,2-bis((6-chloropyridazin-3-yl)oxy)ethane).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
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Causality: NaH quantitatively deprotonates the alcohol to generate a highly nucleophilic alkoxide, necessary for attacking the electron-deficient pyridazine ring.
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Substitution: Add 3,6-dichloropyridazine (1.0 equiv) dissolved in a minimal amount of THF dropwise over 15 minutes. Maintain at 0 °C for 1 hour, then allow to warm to room temperature overnight.
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Causality: The reaction is kept cold initially to control the exothermic nature of the reaction and to maximize regioselectivity/mono-substitution.
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Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the pure product.
Protocol B: Buchwald-Hartwig Amination of the C6-Chloro Position
Objective: Couple a primary amine to the C6 position of 122913-80-8 to generate a kinase hinge-binder.
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Reaction Setup: In a Schlenk tube, combine 2-(6-chloro-pyridazin-3-yloxy)-ethanol (1.0 equiv), the desired primary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
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Causality: The C-Cl bond on the pyridazine is highly activated toward oxidative addition by Pd(0). Xantphos is selected as the bidentate ligand due to its wide bite angle, which facilitates the reductive elimination step. Cs₂CO₃ is employed as a mild, insoluble base to deprotonate the coordinated amine without hydrolyzing the pendant primary alcohol.
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Degassing: Suspend the mixture in anhydrous 1,4-Dioxane. Degas the suspension via three freeze-pump-thaw cycles.
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Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
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Coupling: Seal the tube and heat to 90 °C for 12 hours.
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Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate. Purify via reverse-phase HPLC to isolate the aminated pyridazine target.
Safety, Handling, and Regulatory Data
Handling 2-(6-chloro-pyridazin-3-yloxy)-ethanol requires adherence to standard laboratory safety protocols for halogenated heterocycles. The compound exhibits moderate acute toxicity and acts as an irritant.
Table 2: GHS Hazard Classifications [1]
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness (Single Exposure). |
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong acids). Keep containers tightly closed. Recommended shipping and long-term storage temperature is 4 °C to prevent degradation of the ether linkage [2].
References
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NextSDS - 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]
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Journal of Medicinal Chemistry - Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease Source: ACS Publications URL:[Link]
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Durham E-Theses - Tetrafluoropyridazine: a scaffold for the synthesis of highly functionalised heterocycles Source: Durham University URL: [Link]
